3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime
Overview
Description
3-Cyclopropyl-3-azabicyclo[331]nonan-9-one oxime is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a cyclopropyl group and an azabicyclo nonane framework, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel to produce amines.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides to form amides.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Amides, Schiff bases, isothiocyanates.
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a biochemical for proteomics research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime involves its interaction with specific molecular targets and pathways. For example, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the transfer of oxygen atoms to alcohol substrates, resulting in the formation of carbonyl compounds . The compound’s unique bicyclic structure allows it to engage in diverse chemical reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime can be compared with other similar compounds, such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A sterically unhindered nitroxyl radical used in oxidation reactions.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime: Undergoes similar catalytic hydrogenation reactions to produce amines.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other azabicyclo nonane derivatives.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-12-11-8-2-1-3-9(11)7-13(6-8)10-4-5-10/h8-10,14H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHLPNGIWJFCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2=NO)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390465 | |
Record name | 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604759-83-3 | |
Record name | 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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